molecular formula C14H25BO2 B13468904 2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13468904
M. Wt: 236.16 g/mol
InChI Key: HWXYCVMIRVJFBE-UHFFFAOYSA-N
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Description

2-{Bicyclo[222]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[222]octane structure fused with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the use of a Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . These reactions are carried out under mild conditions, often in the presence of a transition metal catalyst to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron-containing moiety. This interaction can lead to the formation of stable complexes with various biomolecules, influencing their activity and function. The compound’s unique structure allows it to participate in specific molecular pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its combination of a bicyclic structure with a boron-containing dioxaborolane ring. This unique combination imparts specific chemical properties and reactivity, making it a versatile compound in various scientific applications.

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

2-(1-bicyclo[2.2.2]octanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-12(2)13(3,4)17-15(16-12)14-8-5-11(6-9-14)7-10-14/h11H,5-10H2,1-4H3

InChI Key

HWXYCVMIRVJFBE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CCC(CC2)CC3

Origin of Product

United States

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